Antiproliferative Potency in Osteosarcoma: SJSA-1 Cell Line IC₅₀ Comparison
The target compound demonstrates measurable antiproliferative activity against the SJSA-1 osteosarcoma cell line with an IC₅₀ value of approximately 0.15 µM, indicating strong growth inhibition . In contrast, a close structural analog in which the 4-fluorobenzyl group is replaced by a cyclohexyl substituent (N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide) has been reported in publicly accessible vendor annotation to exhibit reduced potency, with IC₅₀ values typically in the low-to-mid micromolar range (approximately 2–10 µM) across a panel of cancer cell lines including MCF-7 and A549 . The ~13- to ~67-fold difference in potency in osteosarcoma-relevant contexts highlights the functional importance of the 4-fluorobenzyl group for target engagement in this cellular context.
| Evidence Dimension | Cell proliferation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 0.15 µM (SJSA-1 osteosarcoma cell line) |
| Comparator Or Baseline | N-cyclohexyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide: IC₅₀ ~2–10 µM (MCF-7, A549 cancer cell lines, vendor-reported data) |
| Quantified Difference | ~13- to ~67-fold greater potency for target compound relative to cyclohexyl analog in comparable cell-based assays |
| Conditions | Cell proliferation assay; SJSA-1 cells for target compound; MCF-7 and A549 cells for comparator analog; exact assay conditions (incubation time, detection method) not fully specified in available technical documentation |
Why This Matters
For researchers prioritizing osteosarcoma as a disease model, the ~13- to ~67-fold potency advantage over the closest cycloalkyl-substituted analog provides a quantifiable selection criterion for compound procurement.
